molecular formula C24H27NO3 B13100107 Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate

Cat. No.: B13100107
M. Wt: 377.5 g/mol
InChI Key: QMBGJJRIGKAIQZ-UHFFFAOYSA-N
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Description

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate is a complex organic compound featuring a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The tert-butyl and benzyloxy groups are introduced through Friedel-Crafts alkylation and etherification reactions, respectively.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base catalyst are employed.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the ester and benzyloxy groups may enhance its binding affinity and specificity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(benzyloxy)-4-methylquinoline-2-carboxylate: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    Ethyl 8-(tert-butyl)-4-methylquinoline-2-carboxylate:

    Ethyl 6-(benzyloxy)-8-(tert-butyl)quinoline-2-carboxylate: Lacks the methyl group, altering its chemical behavior and interactions.

Uniqueness

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate is unique due to the combination of its functional groups, which confer specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article outlines its chemical properties, biological activities, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C24H27NO3
  • Molecular Weight : 377.48 g/mol
  • CAS Number : 1352342-94-9

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Recent studies have shown that quinoline derivatives, including this compound, exhibit notable antimicrobial properties.

  • Mechanism of Action : The compound is believed to inhibit bacterial DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth.
  • Efficacy Against Pathogens : In vitro assays have demonstrated that this compound displays significant inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values comparable to those of established antibiotics.
PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research.

  • Cell Line Studies : Various studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicate that the compound induces apoptosis in these cells through the activation of caspase pathways.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cancer cell lines are noteworthy:
Cell LineIC50 (µM)
HeLa10
MCF-715
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to interfere with cell cycle progression and induce oxidative stress within the cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent publication highlighted the synthesis and characterization of this compound, followed by its evaluation against a panel of bacterial strains. The results confirmed its potential as a lead compound for developing new antibacterial agents .
  • Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of this quinoline derivative on multiple cancer cell lines, revealing that it effectively reduces cell viability in a dose-dependent manner .
  • Comparative Analysis with Other Compounds : Comparative studies with other quinoline derivatives indicated that this compound exhibited superior activity against certain bacterial strains and cancer cells, suggesting it may serve as a more effective therapeutic option .

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 8-tert-butyl-4-methyl-6-phenylmethoxyquinoline-2-carboxylate

InChI

InChI=1S/C24H27NO3/c1-6-27-23(26)21-12-16(2)19-13-18(28-15-17-10-8-7-9-11-17)14-20(22(19)25-21)24(3,4)5/h7-14H,6,15H2,1-5H3

InChI Key

QMBGJJRIGKAIQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2C(C)(C)C)OCC3=CC=CC=C3)C(=C1)C

Origin of Product

United States

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